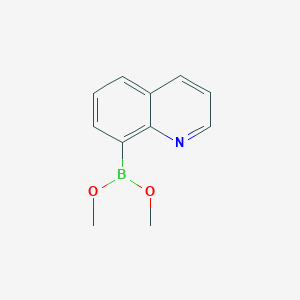

8-Quinolineboronic acid dimethyl ester

描述

8-Quinolineboronic acid dimethyl ester is an organoboron compound with the molecular formula C11H12BNO2 and a molecular weight of 201.03 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its role in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolineboronic acid dimethyl ester typically involves the reaction of 8-quinolineboronic acid with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate boronic acid ester, which is then converted to the dimethyl ester form .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of boronic acids and alcohols under controlled conditions to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the desired product .

化学反应分析

Types of Reactions

8-Quinolineboronic acid dimethyl ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The compound can be oxidized to form quinoline derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Quinoline Derivatives: Formed through oxidation and substitution reactions.

科学研究应用

Organic Synthesis

One of the primary applications of 8-quinolineboronic acid dimethyl ester is in organic synthesis. It serves as a reagent in several key reactions:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, allowing for the synthesis of biaryl compounds .

- C-H Activation : The compound can be involved in C-H and C-S bond activations, which are crucial for creating new molecular frameworks in organic chemistry .

- Synthesis of Pyridazines : It plays a role in the synthesis of pyridazine derivatives through sequential amination and alkylation processes .

Biological Applications

The incorporation of boronic acids into biological systems has led to innovative applications, particularly in the development of sensors and therapeutic agents:

- Carbohydrate Recognition : The boronic acid moiety is utilized for designing sensors that can selectively bind carbohydrates. This is particularly relevant in glycoprotein analysis, where understanding glycosylation patterns is crucial for disease diagnostics .

- Aptamer Development : The potential for creating modified DNA/RNA aptamers that target specific carbohydrates has been explored. These aptamers can be used as tools for rapid analysis in various biological assays .

Material Science Applications

In material science, this compound has been investigated for its role in developing advanced materials:

- Polymer Chemistry : Its ability to interact with various functional groups allows it to be incorporated into polymer matrices, enhancing properties such as mechanical strength and thermal stability .

- Fluorescent Probes : The compound exhibits significant fluorescence changes upon binding to saccharides, making it a candidate for developing fluorescent probes used in biological imaging and diagnostics .

Case Study 1: Sensor Development

A study demonstrated the use of this compound in developing a sensor that exhibited a 40-fold increase in fluorescence intensity upon binding to specific saccharides. This property was harnessed for detecting glycoproteins in complex biological samples, showcasing its potential in medical diagnostics .

Case Study 2: Drug Delivery Systems

Research has indicated that boronic acids can be utilized in drug delivery systems where they selectively release therapeutic agents in response to specific biological triggers (e.g., changes in pH or the presence of certain biomolecules). The versatility of this compound enhances its applicability in targeted drug delivery strategies .

Data Table: Comparison of Applications

作用机制

The mechanism of action of 8-Quinolineboronic acid dimethyl ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The compound’s ability to form stable complexes with various nucleophiles and electrophiles makes it a versatile reagent in organic synthesis .

相似化合物的比较

Similar Compounds

8-Quinolineboronic Acid: A precursor to the dimethyl ester form, used in similar reactions.

Quinoline-2-boronic Acid: Another boronic acid derivative with similar applications in organic synthesis.

Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions, but with different reactivity and selectivity compared to 8-Quinolineboronic acid dimethyl ester.

Uniqueness

This compound is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its ability to form stable complexes with various reagents and its high reactivity in Suzuki-Miyaura coupling make it a valuable compound in both research and industrial applications .

生物活性

8-Quinolineboronic acid dimethyl ester (8-QBA) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is notable for its potential applications in drug development, particularly in targeting various biological pathways and processes. This article reviews the biological activity of 8-QBA, summarizing key findings from recent research, including its mechanisms of action, pharmacological properties, and case studies.

Chemical Structure and Properties

8-QBA is characterized by the presence of a quinoline ring structure linked to a boronic acid moiety. Its chemical formula is , with a molecular weight of approximately 179.99 g/mol. The compound exists as a dimethyl ester, which enhances its solubility and reactivity compared to its parent boronic acid.

The biological activity of 8-QBA is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The following mechanisms have been identified:

- Inhibition of Protein Kinases : 8-QBA has been shown to inhibit specific protein kinases, which play critical roles in cell signaling and proliferation. This inhibition can lead to reduced cell growth and migration, making it a candidate for anticancer therapy .

- Fluorescent Sensing : The compound has demonstrated significant fluorescence enhancement upon binding with carbohydrates, making it useful for developing biosensors for biological applications .

Anticancer Activity

Recent studies highlight the anticancer potential of 8-QBA, particularly against renal cancer and leukemia cell lines. In vitro assays have shown that 8-QBA can effectively inhibit cell viability by targeting key signaling pathways involved in tumor growth .

Antiviral Properties

Research indicates that 8-QBA may possess antiviral properties, particularly against enteroviruses. The compound acts by inhibiting viral replication through interference with viral protein interactions.

Case Studies

- Anticancer Studies : A study evaluated the effects of 8-QBA on renal cancer cell lines. Results indicated that treatment with varying concentrations of 8-QBA led to significant reductions in cell viability and induced apoptosis in cancer cells. The study concluded that 8-QBA could serve as a lead compound for developing novel anticancer agents .

- Biosensor Development : In another study, researchers developed a fluorescent biosensor utilizing 8-QBA for detecting glucose levels in biological samples. The sensor exhibited a linear response to glucose concentrations, demonstrating the practical application of 8-QBA in diagnostic tools .

Data Summary

| Biological Activity | Mechanism | Target | Effect |

|---|---|---|---|

| Anticancer | Protein kinase inhibition | Renal cancer cells | Reduced cell viability |

| Antiviral | Viral replication inhibition | Enterovirus | Decreased viral load |

| Biosensor | Fluorescence enhancement | Carbohydrates | Improved detection sensitivity |

属性

IUPAC Name |

dimethoxy(quinolin-8-yl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BNO2/c1-14-12(15-2)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEJWPRDIRLUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CC=N2)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393560 | |

| Record name | 8-Quinolineboronic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259393-04-8 | |

| Record name | 8-Quinolineboronic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。